molecular formula C17H18N6S B2989907 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034362-45-1

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B2989907
CAS No.: 2034362-45-1
M. Wt: 338.43
InChI Key: BPQMWSCOKLZMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperazine ring and a 6-cyclopropylpyridazine moiety. This structure places it within a class of kinase inhibitors and antimicrobial agents, as thienopyrimidine derivatives are known for their pharmacological relevance . The piperazine linker enhances solubility and bioavailability, while the cyclopropylpyridazine group may contribute to target specificity and metabolic stability.

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-2-12(1)13-3-4-15(21-20-13)22-6-8-23(9-7-22)17-16-14(5-10-24-16)18-11-19-17/h3-5,10-12H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQMWSCOKLZMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds such as pyrimidinylpiperazine derivatives are known to act as antagonists of the α2-adrenergic receptor. They also exhibit partial agonist activity at the 5-HT1A receptor. These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.

Biochemical Pathways

Related compounds have been associated with the modulation of the pi3k/akt signaling pathway, which plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Result of Action

Related compounds have been shown to induce apoptosis of tumor cells, suggesting potential anti-cancer effects.

Biochemical Analysis

Biological Activity

The compound 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS Number: 2034427-07-9) is a complex organic molecule that features a combination of pharmacologically relevant moieties, including piperazine, pyridazine, and thieno[3,2-d]pyrimidine rings. This structural diversity suggests a potential for varied biological activities, particularly in medicinal chemistry. The molecular formula is C21H21N5OSC_{21}H_{21}N_{5}OS with a molecular weight of 391.5 g/mol.

Structural Properties

The unique structure of this compound includes:

  • Piperazine Ring : Known for its nucleophilic properties and ability to interact with various biological targets.
  • Pyridazine Moiety : Often associated with neuroactive properties.
  • Thieno[3,2-d]pyrimidine Structure : Exhibits a broad spectrum of biological activities, including anti-inflammatory and antitumor effects.
PropertyValue
Molecular FormulaC21H21N5OS
Molecular Weight391.5 g/mol
CAS Number2034427-07-9

Biological Activity

Research indicates that thienopyrimidine derivatives possess significant biological activities, including:

  • Antitumor Activity : Compounds similar to thieno[3,2-d]pyrimidines have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression.
  • Antimicrobial Effects : The structural features allow for interactions with microbial targets, suggesting potential use as antimicrobial agents.

Case Studies

  • EGFR Inhibition : A study on the structure-activity relationship (SAR) of similar compounds showed that modifications in the acrylamide side chain enhanced activity against the EGFR L858R/T790M mutant kinase. The most promising derivatives exhibited significant inhibition at concentrations as low as 0.1 μM .
  • Cytotoxicity Assays : Thieno[3,2-d]pyrimidines were tested against various cancer cell lines (e.g., NCI-H1975, A549). Results indicated that certain derivatives demonstrated IC50 values in the nanomolar range, showcasing their potential as effective anticancer agents .

The mechanisms underlying the biological activity of this compound may involve:

  • Kinase Inhibition : Targeting specific kinases that play crucial roles in cell signaling pathways associated with cancer.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of thieno[3,2-d]pyrimidine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Biological Activity Notable Data/Findings
4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine Cyclopropylpyridazine, piperazine Kinase inhibition (hypothesized) Predicted enhanced metabolic stability due to cyclopropyl group .
4-(4-(4-Fluorobenzyl)piperazin-1-yl)thieno[3,2-d]pyrimidine (Compound 14) 4-Fluorobenzyl, piperazine Antimalarial IC₅₀ = 0.15 μM against Plasmodium falciparum; NMR data confirmed purity .
7-methyl-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine Morpholino, methyl-piperazine Kinase inhibition (PI3K/mTOR) Improved solubility due to morpholino group; MS (Q1) 519.3 (M)+ .
2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine Indazole, morpholino Anticancer (kinase targeting) Enhanced target selectivity; synthesized via Suzuki coupling .

Key Comparative Insights

Substituent Impact on Bioactivity: The cyclopropylpyridazine group in the target compound may confer superior metabolic stability compared to 4-fluorobenzyl (Compound 14) due to reduced susceptibility to oxidative metabolism . Morpholino-containing derivatives (e.g., 7-methyl-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine) exhibit enhanced aqueous solubility, a critical factor for oral bioavailability, but may trade off target affinity compared to pyridazine derivatives .

Synthetic Accessibility :

  • Compounds like Compound 14 are synthesized via straightforward nucleophilic substitution or amination, as evidenced by NMR-confirmed purity . In contrast, the target compound likely requires more complex steps, such as palladium-catalyzed cross-coupling for pyridazine installation .

Biological Target Specificity: The indazole-substituted analogue (2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine) demonstrates high selectivity for kinases like mTOR, whereas pyridazine-based compounds may exhibit broader kinase inhibition profiles .

Research Findings and Implications

  • Antimalarial Activity : Compound 14’s 4-fluorobenzyl group contributes to potent antimalarial activity (IC₅₀ = 0.15 μM), but its metabolic instability may limit therapeutic utility compared to the cyclopropylpyridazine variant .
  • Kinase Inhibition: Morpholino and indazole derivatives show promise in oncology, with molecular weights (e.g., 519.3 Da) aligning with drug-like properties . The target compound’s cyclopropylpyridazine moiety could optimize kinase binding while maintaining favorable pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.